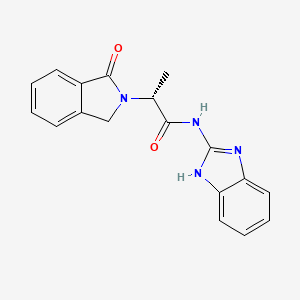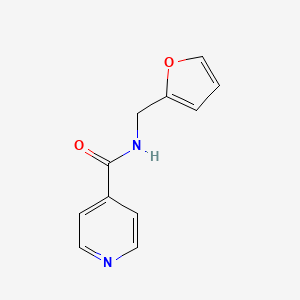
(2R)-2-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(pyridin-3-yl)propanoic acid: is an organic compound that features a pyridine ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(pyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable propanoic acid derivative.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(pyridin-3-yl)propanoic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(pyridin-3-yl)propanoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor.
Comparison with Similar Compounds
- 3-(pyridin-3-yl)propanoic acid
- 2-(pyridin-2-yl)propanoic acid
- 2-(pyridin-4-yl)propanoic acid
Comparison:
- Structural Differences: The position of the pyridine ring attachment varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the position of the pyridine ring, affecting their behavior in chemical reactions.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may vary depending on their unique properties.
Properties
IUPAC Name |
(2R)-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(3-CARBOXYPROPANOYL)AMINO]HEXANOIC ACID](/img/structure/B7546819.png)

![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)

![N,3-DIMETHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE](/img/structure/B7546862.png)



![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
